molecular formula C23H21ClN4O3 B2642134 N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923151-49-9

N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2642134
CAS RN: 923151-49-9
M. Wt: 436.9
InChI Key: WZBZPUQMUDJSAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide”, there are related studies on the synthesis of similar pyridine compounds. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports that N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on compounds with structural similarities to N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide often involves complex synthesis techniques aimed at creating novel derivatives with potential biological activities. For example, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported, demonstrating significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Chemical Structure Analysis : Detailed chemical analyses, including elemental analysis, spectral data (IR, MS, 1H-NMR, and 13C-NMR), are crucial for establishing the structures of synthesized compounds. Such studies provide insights into the chemical properties and potential applications of these molecules in further scientific research (Quiroga et al., 1999).

Biological Activities

  • Anticancer Properties : Some derivatives exhibit promising anticancer properties. The synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been explored, indicating potential therapeutic applications against cancer and inflammation (Rahmouni et al., 2016).

  • Antibacterial and Antifungal Activities : The antimicrobial efficacy of these compounds against various bacterial and fungal strains has been investigated, with some showing comparable or superior activity to standard drugs. This suggests a potential role in developing new antimicrobial agents (Zhuravel et al., 2005).

  • Enzyme Inhibition : The exploration of enzyme inhibition, such as glycine transporter 1 (GlyT1) inhibitors, indicates potential applications in neurological disorders. Identifying compounds with high central nervous system multiparameter optimization (CNS MPO) scores hints at their suitability for oral administration and their role in increasing cerebrospinal fluid glycine levels, which could be beneficial in treating conditions like schizophrenia or cognitive disorders (Yamamoto et al., 2016).

Future Directions

The future directions for the study of “N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” and similar compounds could include further exploration of their synthesis, analysis of their molecular structure, investigation of their chemical reactions, elucidation of their mechanisms of action, determination of their physical and chemical properties, assessment of their safety and hazards, and application in various fields .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-31-12-11-27-14-18(22(29)25-13-16-7-5-6-10-20(16)24)21-19(15-27)23(30)28(26-21)17-8-3-2-4-9-17/h2-10,14-15H,11-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBZPUQMUDJSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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